![molecular formula C14H18N2O3 B2782268 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide CAS No. 1795297-68-5](/img/structure/B2782268.png)
3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide
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Overview
Description
3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide, also known as 7,8-dihydroxyflavone (7,8-DHF), is a small molecule that has gained attention for its potential therapeutic applications. It belongs to the flavonoid family and is a derivative of the natural compound flavone.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : Research has demonstrated the synthesis and characterization of novel compounds derived from similar chemical structures, aiming at potential therapeutic applications. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases from benzofuran derivatives showed promising cytotoxic activities against various cancer cell lines, indicating their potential in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).
Biological Activities
Antimicrobial Activity : Some studies have focused on the antimicrobial activities of these compounds, where novel pyridine derivatives have been synthesized and tested for their effectiveness against different strains of bacteria and fungi. This research suggests the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Properties : The cytotoxicity of synthesized compounds against cancer cells has been a significant area of research. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their in vitro cytotoxic activity, highlighting the potential of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Anti-Inflammatory and Analgesic Agents : Research into novel benzodifuranyl derivatives derived from visnaginone and khellinone has shown promising results as anti-inflammatory and analgesic agents. These compounds were tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, providing insights into their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran compounds exert their anti-tumor effects by interacting with DNA or proteins within cancer cells .
properties
IUPAC Name |
3-amino-N,N-diethyl-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16(5-2)14(17)13-11(15)9-7-6-8-10(18-3)12(9)19-13/h6-8H,4-5,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZIFESQBVKFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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